
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Vue d'ensemble
Description
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, also known as EFPCA, is a carboxylic acid that is used in various scientific research applications. EFPCA is a fluorinated triazole compound that is used in the synthesis of various compounds and is also used as a reagent in various biochemical and physiological studies. EFPCA has been found to be useful in a variety of laboratory experiments and has been found to have a number of advantages and limitations.
Applications De Recherche Scientifique
Antiviral Activity
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: may exhibit antiviral properties similar to other indole derivatives. Indole compounds have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that this compound could be synthesized and tested for potential antiviral activities against a broad range of RNA and DNA viruses.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory effects. The compound could be explored for its efficacy in reducing inflammation. This application could be particularly relevant in the development of new medications for chronic inflammatory diseases .
Anticancer Potential
The indole nucleus, which is present in many synthetic drug molecules, has shown affinity to multiple receptors that are significant in cancer treatment. By extension, 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid could be investigated for its potential use in anticancer therapies .
Agricultural Biological Activities
Derivatives similar to the compound have been synthesized and evaluated for their agricultural activities, including nematocidal and anti-fungal activities. This suggests that 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid could also be assessed for its utility in protecting crops from pests and diseases .
Antibacterial Effects
Some indole derivatives have shown strong antibacterial effects on pathogens such as Xanthomonas oryzae . Given the structural similarities, the compound could be a candidate for developing new antibacterial agents to combat bacterial infections in plants, and possibly extend to other domains .
Antioxidant Properties
Indole derivatives often possess antioxidant properties, which are crucial in preventing oxidative stress-related damage in biological systems. Research into the antioxidant capacity of 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid could lead to its application in health supplements or pharmaceuticals .
Propriétés
IUPAC Name |
5-ethyl-1-(2-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-13-10(11(16)17)14-15(9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPQOEGKCZGHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)

![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)
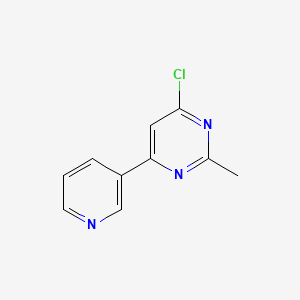
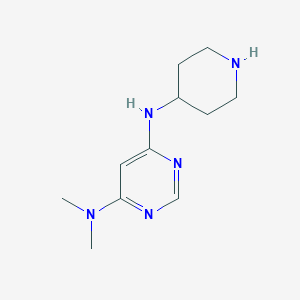
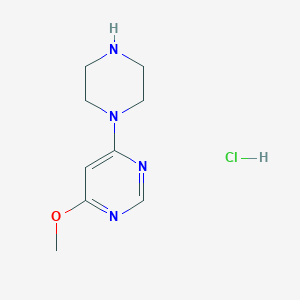
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)
![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
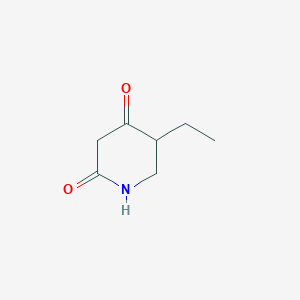
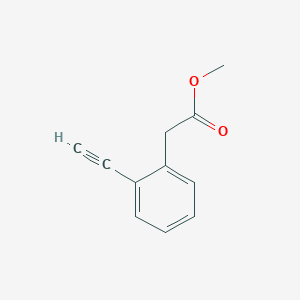
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)